molecular formula C7H4BrF3 B150022 4-Bromobenzotrifluoride CAS No. 402-43-7

4-Bromobenzotrifluoride

Cat. No.: B150022
CAS No.: 402-43-7
M. Wt: 225.01 g/mol
InChI Key: XLQSXGGDTHANLN-UHFFFAOYSA-N
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Description

4-Bromobenzotrifluoride: is an organic compound with the molecular formula C7H4BrF3 . It is also known by its systematic name, 1-Bromo-4-(trifluoromethyl)benzene . This compound is a clear, colorless to light yellow liquid with a molecular weight of 225.01 g/mol . It is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Safety and Hazards

4-Bromobenzotrifluoride is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, keeping away from sources of ignition, and storing in a cool, dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzotrifluoride can be synthesized through several methods. One common method involves the bromination of 4-(trifluoromethyl)phenylhydrazine hydrochloride . The reaction is typically carried out in the presence of boron tribromide and dimethyl sulfoxide at 80°C for one hour . The crude product is then purified by liquid extraction and column chromatography.

Industrial Production Methods: In industrial settings, this compound is produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromobenzotrifluoride primarily involves its role as an intermediate in chemical reactions. In the Suzuki-Miyaura coupling reaction , for example, it acts as an aryl halide that undergoes oxidative addition to a palladium catalyst, followed by transmetalation with an aryl boronic acid and reductive elimination to form a biaryl product . The molecular targets and pathways involved depend on the specific application and the final product synthesized.

Properties

IUPAC Name

1-bromo-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XLQSXGGDTHANLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4BrF3
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DSSTOX Substance ID

DTXSID0059950
Record name Benzene, 1-bromo-4-(trifluoromethyl)-
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Molecular Weight

225.01 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name 4-Bromobenzotrifluoride
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CAS No.

402-43-7
Record name 1-Bromo-4-(trifluoromethyl)benzene
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Record name Benzene, 1-bromo-4-(trifluoromethyl)-
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Record name Benzene, 1-bromo-4-(trifluoromethyl)-
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Record name 4-Bromobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4-bromobenzotrifluoride in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. [, ] These reactions enable the formation of new carbon-carbon bonds, crucial for synthesizing complex molecules. For example, this compound successfully coupled with ethyl acrylate in a Heck reaction to yield ethyl cinnamate, a valuable compound in the fragrance industry. []

Q2: How does the trifluoromethyl group in this compound influence its reactivity in cross-coupling reactions?

A2: The electron-withdrawing nature of the trifluoromethyl group in this compound significantly impacts its reactivity in cross-coupling reactions. Research suggests that substrates with electron-withdrawing substituents on the phenyl ring, like the trifluoromethyl group, generally exhibit higher conversion rates in both Heck and Suzuki reactions. [] This observation aligns with the general understanding of these reactions, where electron-deficient aryl halides often react more readily.

Q3: Are there alternative methods to synthesize this compound besides traditional cross-coupling reactions?

A3: Yes, this compound can be synthesized through the decarbonylation of 4-trifluoromethylbenzoyl bromide using a rhodium-phosphine complex catalyst. [] This method offers an alternative route that doesn't involve direct coupling reactions and might be advantageous depending on the desired reaction conditions and starting materials.

Q4: Has the mechanism of this compound involvement in specific reactions been investigated using computational chemistry?

A4: While the provided research doesn't directly explore the computational aspects of this compound's reactivity, a study on a related compound, pyrrolidine, in nickel-catalyzed C–N cross-coupling provides valuable insights. [] Density functional theory (DFT) calculations were employed to elucidate the mechanism, highlighting the significance of factors like electron transfer rates, hydrogen atom transfer, and the influence of substituents on the reaction pathway. These findings can offer a theoretical framework for understanding similar reactions involving this compound.

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